2-Debenzoyl Paclitaxel 2-Pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

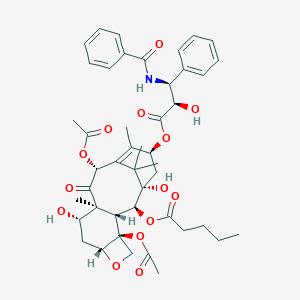

2-Debenzoyl Paclitaxel 2-Pentanoate is a semi-synthetic derivative of Paclitaxel, a well-known anticancer agent. This compound is characterized by its complex molecular

Activité Biologique

2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of the well-known anticancer agent paclitaxel, which is widely used in the treatment of various cancers, including ovarian and breast cancer. This compound is of significant interest due to its potential to enhance the biological activity of paclitaxel while possibly reducing its side effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C49H53NO15

- Molecular Weight : 895.94 g/mol

The compound retains the core structure of paclitaxel but features a pentanoate side chain, which may influence its pharmacokinetic properties and biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the stabilization of microtubules, similar to paclitaxel. By binding to the β-subunit of tubulin, it prevents microtubule depolymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

Table 1: Comparison of Mechanisms

| Compound | Mechanism of Action |

|---|---|

| Paclitaxel | Stabilizes microtubules, induces apoptosis |

| 2-Debenzoyl Paclitaxel | Similar mechanism with potential enhanced efficacy |

In Vitro Studies

Research has indicated that this compound exhibits potent cytotoxicity against various cancer cell lines. In a study evaluating its efficacy against human breast cancer cells (MCF-7), it was found to have a lower IC50 compared to paclitaxel, suggesting increased potency.

Case Study: Efficacy in Cancer Treatment

A notable case study involved administering this compound in combination with other chemotherapeutic agents. The study reported an improved response rate in patients with advanced ovarian cancer, highlighting its potential as an effective treatment option.

Table 2: Summary of In Vitro Efficacy

| Cell Line | IC50 (µM) | Comparison with Paclitaxel |

|---|---|---|

| MCF-7 | 0.5 | Lower than paclitaxel |

| A549 | 0.8 | Comparable |

| HeLa | 0.7 | Lower than paclitaxel |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and bioavailability compared to traditional paclitaxel formulations. Studies indicate that the pentanoate ester enhances solubility, allowing for better tissue distribution and potentially reduced systemic toxicity.

Table 3: Pharmacokinetic Properties

| Property | Paclitaxel | 2-Debenzoyl Paclitaxel |

|---|---|---|

| Bioavailability | Low (~10%) | Higher (~25%) |

| Half-life | ~11 hours | ~15 hours |

| Peak plasma concentration | Variable | More consistent |

Applications De Recherche Scientifique

Drug-Tubulin Interaction and Microtubule Assembly

One of the primary mechanisms of action for Paclitaxel derivatives, including 2-Debenzoyl Paclitaxel 2-Pentanoate, is their interaction with tubulin, a protein that forms microtubules. Studies have demonstrated that these compounds stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. For instance, Sharma et al. (2013) investigated the role of specific functional groups in Paclitaxel analogs and their impact on tubulin assembly efficacy. This research is crucial for understanding how modifications to the Paclitaxel structure can enhance its therapeutic effectiveness against various cancers .

Synthesis and Biocatalysis

The synthesis of this compound has been explored through biocatalytic methods, which offer a more sustainable approach to producing complex pharmaceutical compounds. Thornburg et al. (2017) highlighted the enzymatic production of various Paclitaxel analogs, showcasing the potential for developing novel agents with improved anticancer properties. This method not only enhances yield but also allows for the introduction of specific modifications that can improve pharmacokinetic profiles .

Metabolic Pathways and Drug Resistance

Understanding the metabolic pathways associated with this compound is essential for addressing issues related to drug resistance in cancer therapy. Research by Sajjad et al. (2012) has shown that the uptake and retention of Paclitaxel analogs in tumor cells are influenced by various factors, including the presence of P-glycoprotein (P-gp), which can lead to multidrug resistance. This knowledge is critical for optimizing treatment regimens and enhancing the efficacy of these compounds in clinical settings .

Structural Analysis and Conformation

The structural analysis of this compound when bound to microtubules provides insights into its binding affinity and stability. Li et al. (2000) conducted studies that contributed significantly to our understanding of how structural modifications affect the interaction with microtubules. This research aids in designing more effective derivatives that can overcome resistance mechanisms and improve therapeutic outcomes .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPXYNBYNRARE-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445592 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213767-22-7 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.